tert-Butyl 2-amino-4,4,4-trifluoro-3-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 2-amino-4,4,4-trifluoro-3-methylbutanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-amino-4,4,4-trifluoro-3-methylbutanoate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of this compound as a starting material, which is then subjected to various chemical reactions to introduce the desired functional groups .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-amino-4,4,4-trifluoro-3-methylbutanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted amino acid derivatives .
Scientific Research Applications
tert-Butyl 2-amino-4,4,4-trifluoro-3-methylbutanoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of tert-Butyl 2-amino-4,4,4-trifluoro-3-methylbutanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in modulating the compound’s reactivity and binding affinity to target molecules. This can result in various biological effects, depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to tert-Butyl 2-amino-4,4,4-trifluoro-3-methylbutanoate include:
- tert-Butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate
- 2-Amino-4,4,4-trifluoro-butyric acid tert-butyl ester
Uniqueness
This compound is unique due to its specific trifluoromethyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it particularly valuable in applications requiring high stability and specific reactivity patterns .
Properties
Molecular Formula |
C9H16F3NO2 |
---|---|
Molecular Weight |
227.22 g/mol |
IUPAC Name |
tert-butyl 2-amino-4,4,4-trifluoro-3-methylbutanoate |
InChI |
InChI=1S/C9H16F3NO2/c1-5(9(10,11)12)6(13)7(14)15-8(2,3)4/h5-6H,13H2,1-4H3 |
InChI Key |
UNMOXTRYDCKIAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)OC(C)(C)C)N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.